3-Chloro-5-cyano-4-methoxybenzoic acid
Description
3-Chloro-5-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 3, a cyano (-CN) group at position 5, and a methoxy (-OCH₃) group at position 4. Its molecular formula is C₉H₅ClNO₃, with a calculated molar mass of 211.5 g/mol.
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-chloro-5-cyano-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H6ClNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13) |
InChI Key |
OCTTYRYINIDHGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-5-cyano-4-methoxybenzoic acid with structurally or functionally related compounds, based on substituent patterns, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Findings:
Substituent Effects on Acidity and Solubility: The cyano group in this compound increases acidity compared to 4-Chlorobenzoic Acid, where a single chloro substituent provides moderate acidity. The methoxy group at position 4 may slightly counteract this effect via electron donation . 3-Chloro-5-methoxy-4-propoxybenzoic Acid’s propoxy group enhances lipophilicity, making it less water-soluble than the target compound, which lacks alkyl chains .
Biological Activity: ML10302, an ester derivative of a related benzoic acid, acts as a selective 5-HT₄ receptor agonist with prokinetic effects in the intestine. Unlike cisapride (a reference drug), ML10302 lacks cardiac side effects, suggesting that esterification and amino group substitution modulate receptor specificity . The target compound’s free carboxylic acid group may limit its ability to cross cell membranes, reducing bioavailability compared to ester analogs.
Structural Complexity and Applications: The compound 3-Chloro-4-{[(cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic acid () demonstrates how bulky substituents increase molar mass (298.68 g/mol) and likely reduce solubility, limiting its utility in drug formulations . In contrast, the target compound’s simpler structure may offer advantages in synthetic scalability or derivatization.
Pharmaceutical Relevance: 4-Chlorobenzoic Acid is a USP-certified reference standard, highlighting its role in quality control . The target compound’s cyano group could position it as a precursor for nitrile-containing pharmaceuticals, though direct evidence of such applications is absent in the provided data.
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